Bicyclo[3.2.2]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[322]nonan-1-ol is a bicyclic organic compound characterized by a unique structure that includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.2]nonan-1-ol can be synthesized through several methods. One notable method involves the hydroboration-oxidation of norbornene and bicyclo[3.3.1]non-2-ene . This process typically involves the addition of borane (BH3) to the double bond of norbornene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar hydroboration-oxidation techniques. The scalability of these methods makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Bicyclo[3.2.2]nonan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which Bicyclo[3.2.2]nonan-1-ol exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the hydroxyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonan-1-ol: Similar in structure but with different ring fusion.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system.
Norbornene: A precursor in the synthesis of Bicyclo[3.2.2]nonan-1-ol.
Uniqueness
Bicyclo[322]nonan-1-ol is unique due to its specific ring structure, which imparts distinct chemical properties
Properties
CAS No. |
28054-86-6 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonan-1-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-1-2-8(3-6-9)4-7-9/h8,10H,1-7H2 |
InChI Key |
VGYZQFQTFMRCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.